3A,16A-Apovincaminic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,16A-Apovincaminic acid ethyl ester involves several steps. Initially, vincamine is extracted from the small periwinkle plant (Vinca minor). This vincamine is then dehydrated to form apovincamine, which is subsequently hydrolyzed to produce apovincaminic acid . The final step involves the esterification of apovincaminic acid with ethanol in the presence of potassium hydroxide and bromine ethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
3A,16A-Apovincaminic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its pharmacological properties.
Reduction: Reduction reactions can modify the compound’s structure, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . These reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
3A,16A-Apovincaminic acid ethyl ester has a wide range of scientific research applications:
Mechanism of Action
3A,16A-Apovincaminic acid ethyl ester exerts its effects primarily through vasodilation of brain arteries. It enhances cerebral blood flow by inhibiting the activity of calcium-dependent phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This relaxation of vascular smooth muscles improves oxygen and glucose supply to the brain . Additionally, the compound promotes the deformation of red blood cells, reduces blood viscosity, and inhibits platelet aggregation, further enhancing cerebral circulation .
Comparison with Similar Compounds
Similar Compounds
Vincamine: The parent compound from which 3A,16A-Apovincaminic acid ethyl ester is derived.
Vinpocetine: Another vincamine derivative with similar vasodilatory effects.
Eburnamine: A related compound with distinct metabolic pathways.
Uniqueness
This compound is unique due to its specific mechanism of action and its enhanced ability to improve cerebral blood flow compared to its parent compound, vincamine . Its selective vasodilatory effects on brain arteries make it particularly valuable in treating neurological conditions .
Properties
Molecular Formula |
C22H26N2O2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
ethyl (15S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |
InChI |
InChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20?,22-/m0/s1 |
InChI Key |
DDNCQMVWWZOMLN-IAXKEJLGSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC |
Origin of Product |
United States |
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